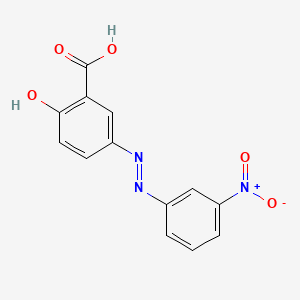

2-Hydroxy-5-((3-(hydroxy(oxido)amino)phenyl)diazenyl)benzoic acid

Beschreibung

2-Hydroxy-5-((3-(hydroxy(oxido)amino)phenyl)diazenyl)benzoic acid is an azo-linked benzoic acid derivative characterized by a hydroxy group at position 2 of the benzoic acid core and a diazenyl (–N=N–) group at position 5. The diazenyl moiety is further substituted with a phenyl ring bearing a hydroxy(oxido)amino (–NH(O)OH) group at the meta position. The hydroxy(oxido)amino group may confer redox activity or metal-chelating properties, distinguishing it from simpler azo-salicylic acid derivatives .

Eigenschaften

CAS-Nummer |

6283-26-7 |

|---|---|

Molekularformel |

C13H9N3O5 |

Molekulargewicht |

287.23 g/mol |

IUPAC-Name |

2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoic acid |

InChI |

InChI=1S/C13H9N3O5/c17-12-5-4-9(7-11(12)13(18)19)15-14-8-2-1-3-10(6-8)16(20)21/h1-7,17H,(H,18,19) |

InChI-Schlüssel |

LJOXBIGRIKPBSQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC(=C(C=C2)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2-hydroxy-5-[(E)-(3-nitrophenyl)diazenyl]benzoic acid typically involves a diazo-coupling reaction. This process starts with the diazotization of 4-nitroaniline, followed by coupling with 2-hydroxybenzoic acid in an alkaline solution . The reaction conditions include maintaining a low temperature to stabilize the diazonium salt formed during diazotization. The product is then recrystallized from a toluene-acetone mixture (3:1 v/v) to obtain red-orange crystals .

Analyse Chemischer Reaktionen

2-hydroxy-5-[(E)-(3-nitrophenyl)diazenyl]benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.

Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of esters or ethers.

Common reagents used in these reactions include strong acids, bases, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-hydroxy-5-[(E)-(3-nitrophenyl)diazenyl]benzoic acid has several scientific research applications:

Chemistry: It is used as a dye in various chemical processes and as a pH indicator due to its color-changing properties.

Biology: The compound is used in staining techniques to visualize biological specimens under a microscope.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

Wirkmechanismus

The mechanism of action of 2-hydroxy-5-[(E)-(3-nitrophenyl)diazenyl]benzoic acid involves its interaction with various molecular targets. The azo group (N=N) can undergo reduction to form amines, which can then interact with biological molecules. The compound’s ability to change color in response to pH changes makes it useful as a pH indicator in various applications .

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Derivatives

Compounds such as (E)-5-((2-bromophenyl)diazenyl)-2-hydroxybenzoic acid (3a) and (E)-5-((3-bromophenyl)diazenyl)-2-hydroxybenzoic acid (3b) () feature bromine substituents on the phenyl ring. Structural variations in halogen position (ortho vs. meta) influence electronic effects and steric hindrance.

Nitro-Substituted Analogues

The compound 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid () contains a para-nitro group, a strong electron-withdrawing substituent. This enhances the electrophilicity of the azo linkage and stabilizes the deprotonated form of the phenolic –OH group. X-ray studies reveal syn and anti conformations of the nitro group relative to the azo bond, impacting crystal packing and solubility .

Sulfonamide Derivatives

Sulfasalazine () incorporates a sulfonamide-linked pyridine ring, forming 2-hydroxy-5-[2-[4-[(2-pyridinylamino)sulfonyl]phenyl]diazenyl]benzoic acid. This modification introduces hydrogen-bonding capacity and bulkiness, contributing to its pharmacological activity as a gastrointestinal anti-inflammatory drug. The sulfonamide group enhances metabolic stability compared to halogen or nitro analogues .

Physicochemical Properties

Spectral Characteristics

- IR Spectroscopy: Halogenated derivatives (3a, 3b) show O–H stretches at ~3400 cm⁻¹, C=O (carboxylic acid) at ~1680 cm⁻¹, and N=N stretches at ~1500 cm⁻¹. The hydroxy(oxido)amino group in the target compound may introduce additional N–O stretches near 1250–1350 cm⁻¹ .

- NMR : The para-nitro derivative () exhibits downfield shifts for aromatic protons adjacent to the nitro group (δ ~8.3 ppm), whereas brominated analogues (3a, 3b) show distinct splitting patterns due to coupling with bromine .

Acidity Constants (pKa)

- The phenolic –OH in 2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzoic acid has a lower pKa (~7.2) compared to non-electron-withdrawing substituents (e.g., ~9.5 for unsubstituted phenylazo derivatives), due to nitro group stabilization of the phenoxide ion. The hydroxy(oxido)amino group in the target compound may further modulate acidity through resonance effects .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Conformational and Crystallographic Data

Biologische Aktivität

2-Hydroxy-5-((3-(hydroxy(oxido)amino)phenyl)diazenyl)benzoic acid, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and potential applications in medicine.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

This structure features a hydroxyl group, an azo group, and a benzoic acid moiety, which are critical for its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Key mechanisms include:

- Antioxidant Activity : The hydroxyl groups present in the structure contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.

- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels, demonstrating its potential as an antioxidant agent.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Antimicrobial Activity

The antimicrobial efficacy was assessed against several bacterial strains using the broth microdilution method. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Salmonella typhimurium | 25 |

Anticancer Activity

In vitro studies using various cancer cell lines demonstrated that the compound inhibits cell growth significantly. The Sulforhodamine B (SRB) assay results are summarized below:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 18 |

| A549 (Lung Cancer) | 15 |

Case Studies

- Case Study on Anticancer Effects : A recent study published in Journal of Medicinal Chemistry highlighted the anticancer effects of this compound on MCF-7 cells. The researchers reported that treatment with the compound led to a significant increase in apoptotic markers and a decrease in proliferation rates.

- Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against multidrug-resistant strains. The results indicated that the compound exhibited comparable efficacy to standard antibiotics, suggesting its potential as an alternative therapeutic agent.

Q & A

Q. Basic Characterization Techniques

- FT-IR : Identify key functional groups (e.g., –OH stretch at 3200–3400 cm⁻¹, azo –N=N– at 1400–1600 cm⁻¹, and carboxylic acid C=O at 1680–1700 cm⁻¹) .

- UV-Vis : Confirm π→π* transitions of the azo group (λmax ~400–500 nm) and assess conjugation effects .

- ¹H-NMR : Resolve aromatic protons (δ 6.5–8.5 ppm) and hydroxyl/carboxylic acid protons (δ 10–13 ppm) .

How can conflicting NMR or IR data be resolved during structural confirmation?

Q. Advanced Spectroscopic Analysis

- Variable Temperature NMR : Suppress proton exchange broadening for –OH groups by acquiring spectra at 25°C and 0°C .

- Deuteration : Replace exchangeable protons (e.g., –OH) with D₂O to simplify splitting patterns .

- DFT Calculations : Compare experimental IR/NMR data with computational models to validate assignments .

How are acidity constants (pKa) determined for this compound?

Q. Basic Acidity Constants

- Potentiometric Titration : Titrate the compound in aqueous ethanol (20–50% v/v) using standardized NaOH. Monitor pH shifts to determine pKa values for the carboxylic acid (–COOH, pKa ~2.5–3.5) and phenolic –OH (pKa ~8–10) .

- UV-Vis pH Titration : Track absorbance changes at λmax as pH varies to correlate protonation states with electronic transitions .

What structural features influence the biological activity of azo-benzoic acid derivatives?

Q. Advanced Structure-Activity Relationships

- Electron-Withdrawing Groups (EWGs) : Nitro or halogen substituents on the aryl ring enhance antimicrobial activity by increasing electrophilicity and membrane penetration .

- Azo Linkage Geometry : The trans (E) configuration, confirmed by NOESY NMR, improves stability and interaction with biological targets .

- Hydrophobic Substituents : Long alkyl chains or aromatic extensions (e.g., benzothiazole) can modulate logP values and bioavailability .

How should researchers address discrepancies in reported pKa or spectral data?

Q. Contradiction Analysis in Published Data

- Solvent Effects : Compare pKa values in identical solvent systems (e.g., aqueous vs. ethanol) to isolate environmental impacts .

- Counterion Screening : Assess if salts (e.g., Na⁺ vs. K⁺) alter protonation equilibria .

- Meta-Analysis : Cross-reference UV-Vis and NMR data from multiple studies to identify systematic errors (e.g., calibration offsets) .

What computational tools are recommended for modeling this compound's reactivity?

Q. Advanced Computational Methods

- Molecular Dynamics (MD) : Simulate solvation effects on azo group stability using packages like GROMACS .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) with Gaussian or ORCA to predict redox behavior and spectroscopic transitions .

How can researchers validate the purity of synthesized batches?

Q. Advanced Analytical Validation

- HPLC-DAD/MS : Use reverse-phase C18 columns with UV detection (λ=254 nm) and mass spectrometry to quantify impurities (<0.5%) .

- Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .

What are the implications of azo group photodegradation on experimental design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.